molecular formula C9H10N4O5 B12341319 (Z)-N'-Hydroxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide

(Z)-N'-Hydroxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide

Cat. No.: B12341319
M. Wt: 254.20 g/mol
InChI Key: NWQPZHYPJOXCED-UHFFFAOYSA-N
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Description

3-[(1Z)-(hydroxyimino)methyl]-1-[(4-nitrophenyl)methoxy]urea is an organic compound characterized by the presence of a hydroxyimino group, a nitrophenyl group, and a methoxyurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1Z)-(hydroxyimino)methyl]-1-[(4-nitrophenyl)methoxy]urea typically involves the condensation of 4-nitrophenylmethoxyamine with an appropriate isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and stability of the final product. Techniques such as crystallization and recrystallization are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(1Z)-(hydroxyimino)methyl]-1-[(4-nitrophenyl)methoxy]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1Z)-(hydroxyimino)methyl]-1-[(4-nitrophenyl)methoxy]urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1Z)-(hydroxyimino)methyl]-1-[(4-nitrophenyl)methoxy]urea involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The nitrophenyl group can undergo redox reactions, affecting cellular processes. The methoxyurea moiety can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(hydroxyimino)methyl]-1,3-dimethylimidazolium iodide
  • 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives

Uniqueness

3-[(1Z)-(hydroxyimino)methyl]-1-[(4-nitrophenyl)methoxy]urea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C9H10N4O5

Molecular Weight

254.20 g/mol

IUPAC Name

1-[(Z)-hydroxyiminomethyl]-3-[(4-nitrophenyl)methoxy]urea

InChI

InChI=1S/C9H10N4O5/c14-9(10-6-11-15)12-18-5-7-1-3-8(4-2-7)13(16)17/h1-4,6,15H,5H2,(H2,10,11,12,14)

InChI Key

NWQPZHYPJOXCED-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1CONC(=O)N/C=N\O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CONC(=O)NC=NO)[N+](=O)[O-]

Origin of Product

United States

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